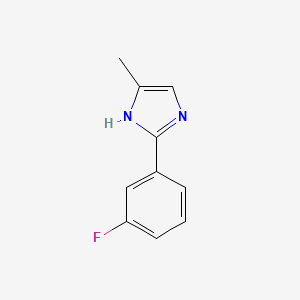
2,3,5-Trimethyl-1,4-phenylene bis(2-bromo-2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is an organic compound characterized by its unique structure, which includes two bromine atoms and multiple methyl groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) typically involves the bromination of 2,3,5-trimethyl-1,4-phenylenebis(2-methylpropanoate). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and analytical applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A simpler compound with a similar bromine-containing structure.
1,4-Dibromo-2,5-bis(2-trimethylsilyl)ethynylbenzene: Another brominated aromatic compound with different substituents.
2,4,5-Trifluorobenzyl bromide: A fluorinated analog with similar reactivity.
Uniqueness
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is unique due to its specific arrangement of bromine and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C17H22Br2O4 |
|---|---|
Molecular Weight |
450.2 g/mol |
IUPAC Name |
[4-(2-bromo-2-methylpropanoyl)oxy-2,3,5-trimethylphenyl] 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C17H22Br2O4/c1-9-8-12(22-14(20)16(4,5)18)10(2)11(3)13(9)23-15(21)17(6,7)19/h8H,1-7H3 |
InChI Key |
CSOIRZDJIGAUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C(C)(C)Br)C)C)OC(=O)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)

![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)




